5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

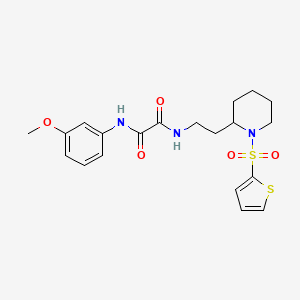

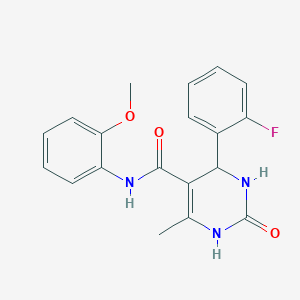

The compound "5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiophene and a phenyl ring in the compound suggests potential for interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves a condensation/cyclization reaction. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by reacting (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For example, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was elucidated using these methods, revealing the presence of an envelope conformation of the pyrazoline ring and a chiral center . Similar analytical methods would be used to determine the molecular structure of "this compound".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as nitrogen atoms and adjacent carbon atoms. The molecular docking study of a related compound showed potential inhibitory activity against kinesin spindle protein, suggesting that "this compound" could also be investigated for its biological activities . Additionally, the presence of a thiophene ring could influence the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and phenyl groups can affect these properties. For instance, the introduction of electron-withdrawing groups like chlorine can enhance the compound's antidepressant activity, as seen in a study of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic properties and potential non-linear optical behavior of these compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole is a key intermediate in synthesizing various heterocyclic compounds. For instance, it has been used in the synthesis of thieno[2,3-c]pyrazoles and related heterocycles, demonstrating its versatility in creating novel organic structures. These heterocycles have potential applications in different fields, including pharmaceuticals and material science (Haider et al., 2005).

Structural and Spectral Characterization Studies

This compound has also been instrumental in studies involving structural and spectral characterization. Research involving the synthesis, spectral characterization, and molecular structure studies of pyrazoline derivatives, where this compound played a central role, has provided insights into the structural properties of these compounds, which is essential for their potential applications in various fields (Naveen et al., 2018).

Development of Antimicrobial Agents

Research has explored the use of this compound in developing antimicrobial agents. For example, studies on bifunctional thieno[3,2-c]pyrazole derivatives have shown moderate to high antimicrobial activity against various microorganisms. This highlights the potential of this compound derivatives in creating new antimicrobial drugs (Aly, 2016).

Anticancer Research

This compound has been utilized in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups, which have shown anticancer activities. Such research is crucial for developing new anticancer drugs and understanding cancer treatment mechanisms (Jin, 2015).

Synthesis of Anti-inflammatory Agents

Further research has been conducted on the synthesis of substituted 1H-Pyrazolyl-oxazolidines or 1H-Pyrazolyl-thiazolidines as anti-inflammatory agents, where this compound played a key role. Such studies are significant for developing new anti-inflammatory medications with improved safety profiles (Bekhit & Fahmy, 2003).

properties

IUPAC Name |

5-(3-chlorothiophen-2-yl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUVBDHPDKGALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

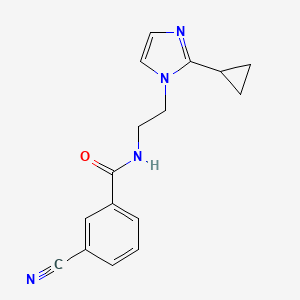

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

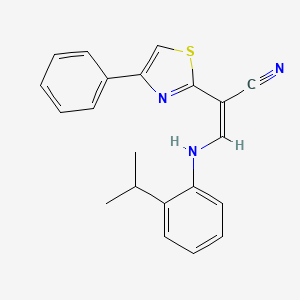

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

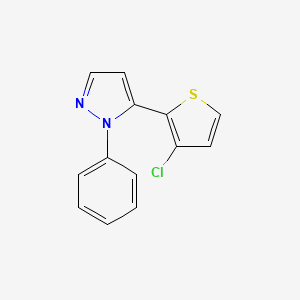

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)